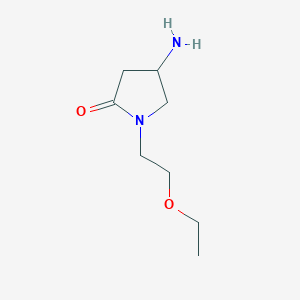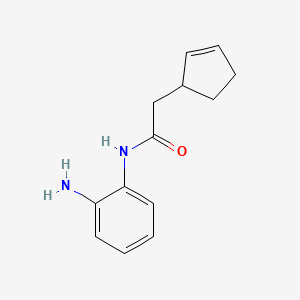
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
Vue d'ensemble
Description
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoselective Acetylation for Antimalarial Drugs Synthesis
One study highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, optimized using Novozym 435 as a catalyst, underscores the significance of chemical synthesis techniques in drug development. Vinyl acetate emerged as the best acyl donor, emphasizing the role of kinetically controlled synthesis in producing intermediates for pharmaceutical applications Deepali B Magadum, G. Yadav, 2018.
Conversion to Bioactive N-Acylphenolamine
Another study illustrates the conversion of acetaminophen to N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist, through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This pathway represents a novel drug metabolism mechanism, offering insights into the analgesic effects of acetaminophen and its interaction with the endocannabinoid system E. Högestätt, B. Jönsson, et al., 2005.
Anticancer Activity of Amide Derivatives
Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has revealed its potential as an anticancer agent. A study focusing on its synthesis, structure, and molecular docking analysis against the VEGFr receptor highlights the importance of structural analysis and in silico studies in identifying new therapeutic candidates Gopal Sharma, S. Anthal, et al., 2018.
Green Synthesis of Dye Intermediates
The catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the environmental benefits of employing sustainable methods in chemical synthesis. This compound serves as an intermediate for azo disperse dyes, emphasizing the role of green chemistry in industrial applications Zhang Qun-feng, 2008.
Antimicrobial and Antioxidant Applications
A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other heterocyclic compounds bearing a sulfonamide moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, underscores the potential of chemical derivatives in developing new antimicrobial agents. The research indicates promising antibacterial and antifungal activities, showcasing the broad applicability of chemical compounds in addressing microbial resistance E. Darwish, A. M. Abdel Fattah, et al., 2014.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2-cyclopent-2-en-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVUGXWFXKDEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


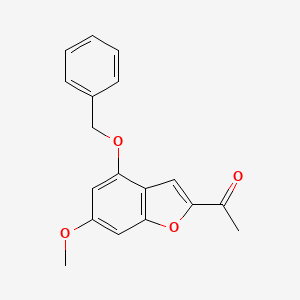
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)
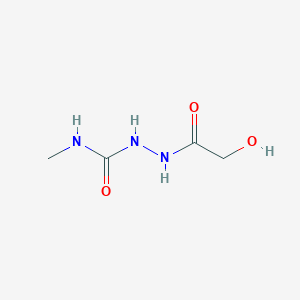
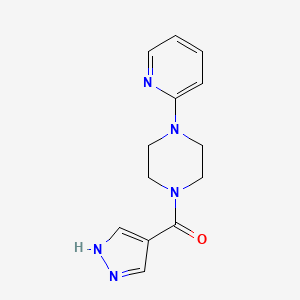
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
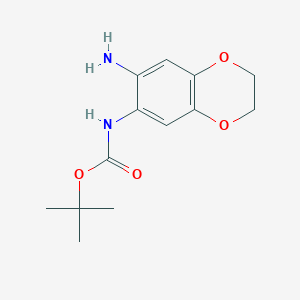
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)
![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)
